3-Chloro-4-isopropoxybenzoic acid

概要

説明

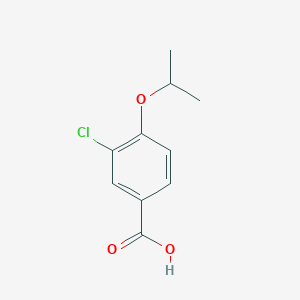

3-Chloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and an isopropoxy group at the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-4-isopropoxybenzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the benzoic acid derivative reacts with isopropyl alcohol to form the desired product.

Another method involves the use of 3-chlorobenzoyl chloride, which reacts with isopropyl alcohol in the presence of a base such as pyridine. This method often provides higher yields and better purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.

化学反応の分析

Types of Reactions

3-Chloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of amides, thioethers, or other substituted benzoic acid derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or aldehydes.

科学的研究の応用

Medicinal Chemistry Applications

3-Chloro-4-isopropoxybenzoic acid has been investigated for its potential as a pharmacological agent, particularly as a selective agonist for retinoic acid receptors (RAR). Research indicates that derivatives of this compound can exhibit significant selectivity and potency for RARα over RARβ and RARγ receptors, which are critical in various biological processes, including cell differentiation and development .

Case Study: RARα Agonist Development

A study focused on the synthesis of derivatives of this compound demonstrated the compound's ability to enhance RARα activity significantly. The structure-activity relationship (SAR) analysis revealed that modifications to the alkoxy substituents could optimize both potency and selectivity. For instance, increasing the bulk of the substituent improved RARα potency while maintaining selectivity over other receptor types .

Biochemical Research Applications

In biochemical contexts, this compound has been utilized as a building block in the synthesis of various bioactive molecules. Its role in the shikimate pathway has been explored, particularly concerning its chlorinated derivatives, which can serve as substrates for enzymatic reactions leading to the production of important metabolites .

Toxicological Studies

Toxicological assessments have indicated that while this compound exhibits some harmful properties (e.g., acute toxicity upon ingestion), it also provides insights into the safety profiles of similar compounds in drug development . Researchers have emphasized the importance of understanding such profiles to mitigate risks associated with new pharmaceutical agents.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Selective RARα agonist; potential therapeutic applications in cancer and developmental biology. |

| Biochemical Research | Building block for synthesizing bioactive compounds; involvement in the shikimate pathway. |

| Toxicological Studies | Assessment of safety profiles; insights into acute toxicity and handling precautions. |

作用機序

The mechanism of action of 3-Chloro-4-isopropoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine and isopropoxy substituents can influence the compound’s binding affinity and specificity towards its molecular targets.

類似化合物との比較

3-Chloro-4-isopropoxybenzoic acid can be compared with other similar compounds such as:

4-Isopropoxybenzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.

3-Chlorobenzoic acid: Lacks the isopropoxy group, resulting in different chemical properties and uses.

4-Chlorobenzoic acid: Substituted at a different position, affecting its chemical behavior and applications.

生物活性

3-Chloro-4-isopropoxybenzoic acid (CIBA), a benzoic acid derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and comparisons with similar compounds, supported by relevant research findings.

This compound plays a significant role in various biochemical reactions. Notably, it interacts with enzymes involved in the shikimate pathway, particularly 3-deoxy-7-phosphoheptulonate synthase . This interaction is crucial for the biosynthesis of chorismate, a precursor for many aromatic compounds. The compound facilitates the formation of 4-hydroxybenzoic acid , which is further processed in various biochemical pathways.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Cytochrome P450 Enzymes : CIBA has been shown to affect the activity of cytochrome P450 enzymes, which are vital for the metabolism of numerous endogenous and exogenous compounds. It upregulates genes involved in detoxification and downregulates those associated with cell proliferation .

Molecular Mechanisms

The molecular mechanism of action for this compound involves binding interactions with specific biomolecules:

- Enzyme Inhibition : CIBA acts as an inhibitor of certain enzymes by binding to their active sites. This inhibition alters metabolic pathways and overall cellular function.

- Gene Expression Modulation : The compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins .

Comparative Analysis

To better understand the unique properties of CIBA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4-Isopropoxybenzoic acid | Lacks chlorine substituent | Different reactivity and applications |

| 3-Chlorobenzoic acid | Lacks isopropoxy group | Varies in chemical properties and uses |

| 4-Chlorobenzoic acid | Substituted at a different position | Affects chemical behavior and applications |

Research Findings

Recent studies have highlighted various biological activities associated with this compound:

- Antitumor Activity : CIBA has demonstrated broad antitumor activity in vivo and is currently undergoing human clinical trials .

- Enzyme Activation : In studies involving protein degradation systems, CIBA has been shown to promote the activity of cathepsins B and L, indicating its potential as a modulator of proteostasis networks .

- Selectivity in Receptor Interaction : Research indicates that modifications in the alkoxy substituents can enhance selectivity towards specific receptors such as RARα over RARβ and RARγ .

Case Studies

A notable case study involved the evaluation of this compound's effects on human foreskin fibroblasts, where it was found to activate both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This suggests its potential role in anti-aging therapies by counteracting the decline in these pathways associated with aging .

特性

IUPAC Name |

3-chloro-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSPLPLQLJAPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626749 | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213598-07-3 | |

| Record name | 3-Chloro-4-(1-methylethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。